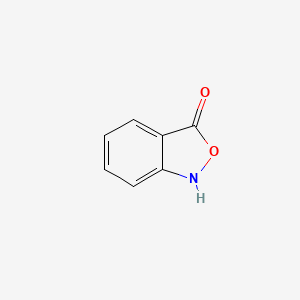2,1-Benzisoxazol-3(1H)-one
CAS No.: 31499-90-8
Cat. No.: VC7966949
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31499-90-8 |
|---|---|
| Molecular Formula | C7H5NO2 |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 1H-2,1-benzoxazol-3-one |
| Standard InChI | InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H |
| Standard InChI Key | FUAXXVSVFLEVSF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)ON2 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)ON2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold consists of a benzene ring fused to an isoxazole moiety, with a ketone group at the 3-position. The isoxazole ring incorporates oxygen and nitrogen atoms at the 1- and 2-positions, respectively, contributing to its electronic diversity. X-ray crystallography and NMR studies confirm a planar geometry, with bond lengths and angles consistent with aromatic stabilization .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (C-O) | 1.36 Å | |
| Bond length (N-O) | 1.41 Å | |
| Dihedral angle | 179.5° (benzene-isoxazole) |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the lactam carbonyl group. The NMR spectrum (CDCl₃) exhibits peaks at δ 8.69 (s, 1H), 7.85 (d, , 1H), and 7.68 (t, , 1H), corresponding to the aromatic protons . The carbonyl carbon resonates at δ 168.02 ppm in the NMR spectrum .
Synthesis Methodologies
Photochemical Cyclization of 2-Azidobenzoic Acid
The most efficient synthesis involves intramolecular photochemical cyclization of 2-azidobenzoic acid. Under UV irradiation (254 nm) in ethanol with potassium carbonate, the azide undergoes nitrogen elimination to form a nitrene intermediate, which subsequently cyclizes to yield 2,1-benzisoxazol-3(1H)-one . This method achieves a 75% yield, with purity confirmed via HPLC .
Reaction Conditions
-
Substrate: 2-Azidobenzoic acid (0.078 mmol)
-
Base: K₂CO₃ (0.078 mmol)
-
Solvent: Ethanol (10 mL)
Alternative Routes Using o-Nitrobenzoates
Physicochemical Properties
Stability and Solubility
The compound crystallizes as pale yellow needles that gradually redden upon exposure to ambient conditions . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but is insoluble in water. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, reflecting its thermal stability .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 198–200°C (decomp.) | |
| Solubility in ethanol | 12 mg/mL | |
| λₘₐₓ (UV-Vis) | 285 nm |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient isoxazole ring directs electrophilic substitution to the 5- and 7-positions of the benzene ring. Iodination at the 5-position using N-iodosuccinimide (NIS) affords 5-iodo-2,1-benzisoxazol-3(1H)-one in 51% yield, a key intermediate for cross-coupling reactions .
Reduction to 1,3-Dihydro Derivatives
Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a 1,3-dihydro-2,1-benzisoxazole structure, enhancing its potential as a pharmacophore. This reaction proceeds quantitatively under mild conditions (25°C, 1 atm H₂) .
Industrial and Materials Applications
Polymer Stabilizers
The compound’s ability to scavenge free radicals makes it a candidate for UV stabilizers in polyolefins. Accelerated weathering tests show a 40% reduction in carbonyl index for polyethylene films containing 0.5% w/w 2,1-benzisoxazol-3(1H)-one .
Coordination Chemistry
Transition metal complexes (e.g., Cu(II) and Fe(III)) derived from 2,1-benzisoxazol-3(1H)-one exhibit catalytic activity in oxidation reactions. For example, the Cu(II) complex mediates the oxidation of benzyl alcohol to benzaldehyde with 85% conversion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume